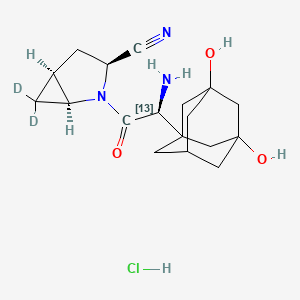
5-Hydroxy Saxagliptin-13C,d2 (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxy Saxagliptin-13C,d2 (hydrochloride) is a compound that is isotopically labeled with carbon-13 and deuterium. It is a derivative of 5-Hydroxy Saxagliptin, which is a hydroxylated metabolite of Saxagliptin. Saxagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus .
Métodos De Preparación
The preparation of 5-Hydroxy Saxagliptin-13C,d2 (hydrochloride) involves the incorporation of stable heavy isotopes of hydrogen (deuterium) and carbon (carbon-13) into the 5-Hydroxy Saxagliptin molecule. The synthetic route typically involves the hydroxylation of Saxagliptin followed by isotopic labeling. The reaction conditions and industrial production methods are proprietary and may vary depending on the manufacturer .
Análisis De Reacciones Químicas
5-Hydroxy Saxagliptin-13C,d2 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
5-Hydroxy Saxagliptin-13C,d2 (hydrochloride) has several scientific research applications, including:
Chemistry: It is used as a tracer for quantitation during the drug development process. The incorporation of stable heavy isotopes allows for precise measurement of the compound’s pharmacokinetic and metabolic profiles.
Biology: It is used in metabolic flux analysis (MFA) to study metabolic pathways and fluxes in biological systems.
Medicine: It is used in the development of new pharmaceuticals, particularly for the treatment of type 2 diabetes mellitus.
Industry: It is used in the production of isotope-labeled compounds for various industrial applications
Mecanismo De Acción
The mechanism of action of 5-Hydroxy Saxagliptin-13C,d2 (hydrochloride) involves the inhibition of dipeptidyl peptidase-4 (DPP-4). DPP-4 is an enzyme that degrades incretin hormones, which are involved in the regulation of glucose metabolism. By inhibiting DPP-4, 5-Hydroxy Saxagliptin-13C,d2 (hydrochloride) increases the levels of incretin hormones, thereby improving glucose control in patients with type 2 diabetes mellitus .
Comparación Con Compuestos Similares
5-Hydroxy Saxagliptin-13C,d2 (hydrochloride) is unique due to its isotopic labeling with carbon-13 and deuterium. Similar compounds include:
Saxagliptin: The parent compound, which is a DPP-4 inhibitor used in the treatment of type 2 diabetes mellitus.
5-Hydroxy Saxagliptin: The hydroxylated metabolite of Saxagliptin.
Saxagliptin-13C,d2: An isotopically labeled version of Saxagliptin without the hydroxyl group
Propiedades
Fórmula molecular |
C18H26ClN3O3 |
|---|---|
Peso molecular |
370.9 g/mol |
Nombre IUPAC |
(1S,3S,5S)-2-[(2S)-2-amino-2-(3,5-dihydroxy-1-adamantyl)acetyl]-6,6-dideuterio-2-azabicyclo[3.1.0]hexane-3-carbonitrile;hydrochloride |
InChI |
InChI=1S/C18H25N3O3.ClH/c19-6-12-1-11-2-13(11)21(12)15(22)14(20)16-3-10-4-17(23,7-16)9-18(24,5-10)8-16;/h10-14,23-24H,1-5,7-9,20H2;1H/t10?,11-,12+,13+,14-,16?,17?,18?;/m1./s1/i2D2,15+1; |
Clave InChI |
WCCKQMJRTRWMMX-ILRICLQRSA-N |
SMILES isomérico |
[2H]C1([C@@H]2[C@H]1N([C@@H](C2)C#N)[13C](=O)[C@H](C34CC5CC(C3)(CC(C5)(C4)O)O)N)[2H].Cl |
SMILES canónico |
C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)(CC(C5)(C4)O)O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















